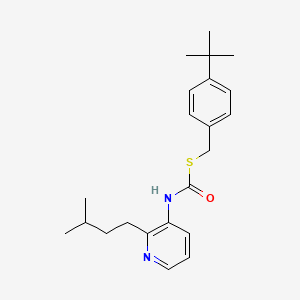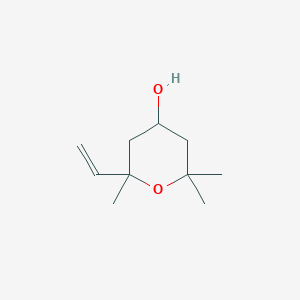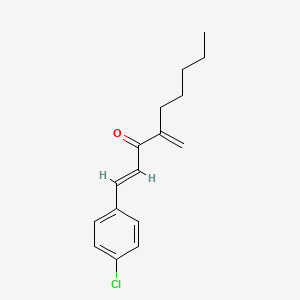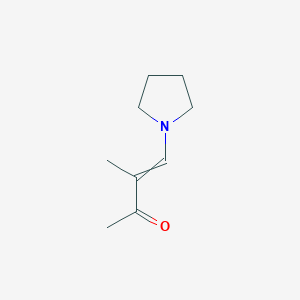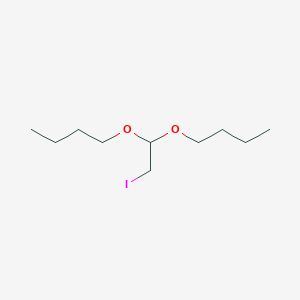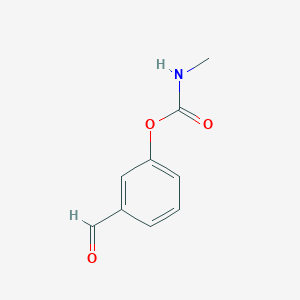
(3-formylphenyl) N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-formylphenyl) N-methylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a formyl group attached to the phenyl ring and a methylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-formylphenyl) N-methylcarbamate typically involves the reaction of 3-formylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-formylphenol+methyl isocyanate→(3-formylphenyl) N-methylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (3-formylphenyl) N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of (3-carboxyphenyl) N-methylcarbamate.
Reduction: Formation of (3-hydroxyphenyl) N-methylcarbamate.
Substitution: Various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-formylphenyl) N-methylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving carbamate compounds.
Industry: In the industrial sector, this compound can be used in the production of pesticides, fungicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of (3-formylphenyl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
- (3-formylphenyl) N-ethylcarbamate
- (3-formylphenyl) N-propylcarbamate
- (3-formylphenyl) N-butylcarbamate
Comparison: (3-formylphenyl) N-methylcarbamate is unique due to its specific substitution pattern and the presence of the formyl group. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. The methyl group in the carbamate moiety also influences its chemical properties and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
54335-82-9 |
|---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
(3-formylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H9NO3/c1-10-9(12)13-8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12) |
InChI-Schlüssel |
OAJCIVFVLYNXOT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


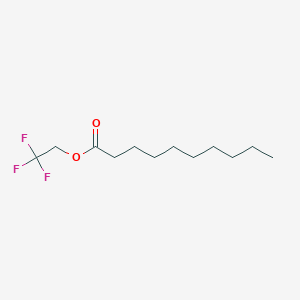
![3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B14647081.png)
![7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647086.png)
![1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B14647094.png)
![S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate](/img/structure/B14647113.png)
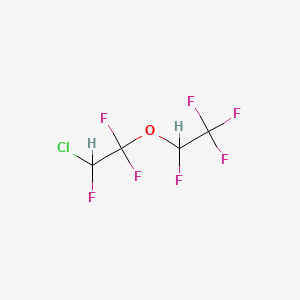
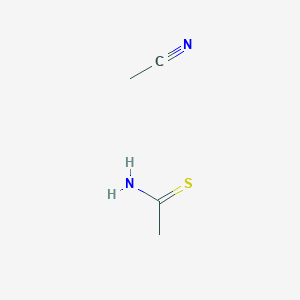

![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
